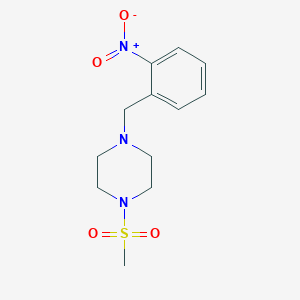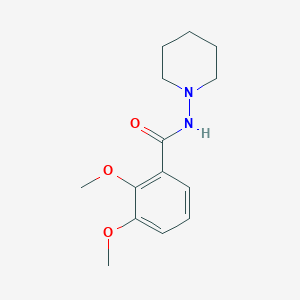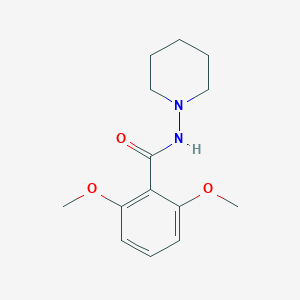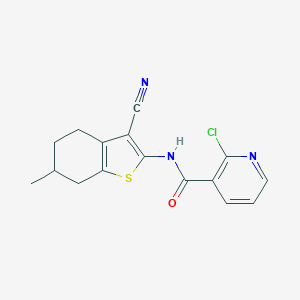
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves its binding to the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity in the brain. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant effects. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
实验室实验的优点和局限性
One of the major advantages of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is its relatively low selectivity for the dopamine D2 receptor, which may lead to off-target effects.
未来方向
There are several future directions for research on 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. One area of research is the development of more selective ligands for the dopamine D2 receptor, which may lead to the development of more effective drugs for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the role of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine may facilitate its use in large-scale drug discovery efforts.
Conclusion:
In conclusion, 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is a promising compound that has been widely studied for its potential applications in scientific research. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
合成方法
The synthesis of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves the reaction of cycloheptanone with 2-thienylhydrazine to form 1-cycloheptyl-2-thienylhydrazine. This intermediate compound is then reacted with phosgene to form the corresponding isocyanate, which is further reacted with piperazine to yield 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. The overall synthesis process is shown below:
科学研究应用
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand for various receptors in the central nervous system. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This makes it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
属性
分子式 |
C16H24N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
(4-cycloheptylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14/h5,8,13-14H,1-4,6-7,9-12H2 |
InChI 键 |
POGGZSGIQQXWHK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)



![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)


![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)